molecular formula C11H13ClF3N B2453762 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride CAS No. 29977-79-5

1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride

Cat. No.: B2453762
CAS No.: 29977-79-5
M. Wt: 251.68
InChI Key: GEZHYPIFXKZDRP-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride” is a chemical compound. The exact properties and applications of this specific compound are not widely documented .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine : This study presents a synthesis method for trifluoromethyl)cyclopropanamine, crucial for the development of larger-scale production. The key step is converting a carboxy group into a trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of significant quantities of the target product (Bezdudny et al., 2011).

  • Enantioselective Cobalt-Catalyzed Preparation of Trifluoromethyl-Substituted Cyclopropanes : This research explores the scarcity of methods for enantioselectively generating trifluoromethyl-substituted cyclopropanes. It introduces a cobalt-catalyzed process yielding these compounds with high stereochemical control, significant for drug discovery (Morandi et al., 2011).

  • Catalytic Trifluoromethylation of Aryl- and Vinylboronic Acids : This paper describes the trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. The method proceeds under mild conditions, highlighting a pathway for synthesizing various substrates (Arimori & Shibata, 2015).

  • Myoglobin-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes : This study reports on myoglobin-catalyzed reactions to efficiently synthesize trifluoromethyl-substituted cyclopropanes. This biocatalytic approach provides a stereoselective synthesis method valuable in medicinal chemistry (Tinoco et al., 2017).

Applications in Drug Discovery and Medicinal Chemistry

  • Cyclopropanamine Compounds and Their Use : This research focuses on cyclopropanamine compounds as potential therapeutic agents for conditions like schizophrenia and Alzheimer's disease. The study examines the inhibition of lysine-specific demethylase 1 (LSD1) by functionalized cyclopropanamine inhibitors (Blass, 2016).

  • Cytochrome P450-Catalyzed Oxidation Studies : This paper investigates the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, providing insights into the metabolic fate and mechanisms involved. Such studies are crucial for understanding drug metabolism and potential interactions (Cerny & Hanzlik, 2006).

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-1-3-8(9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMCHXPUJFWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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